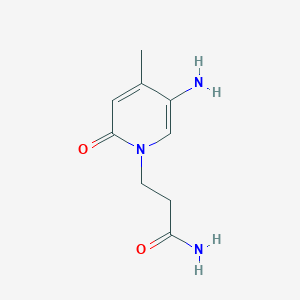
3-(5-Amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanamide is a heterocyclic organic compound that features a pyridine ring with an amino group, a methyl group, and an oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanamide typically involves the reaction of (1-ethoxyethylidene)malononitrile with cyanoacetamide or cyanothioacetamide. This reaction yields 6-amino-4-methyl-2-(thio)oxo-1,2-dihydropyridine-3,5-dicarbonitriles, which can then undergo further reactions to form the desired compound .
Industrial Production Methods
the synthesis generally involves standard organic synthesis techniques such as condensation reactions, followed by purification steps like recrystallization or chromatography to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
3-(5-Amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, hydroxyl derivatives, and various substituted pyridine compounds .
Scientific Research Applications
3-(5-Amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use in developing new pharmaceuticals, particularly as antimicrobial and anticancer agents.
Industry: The compound can be used in the development of new materials with specific properties, such as corrosion inhibitors
Mechanism of Action
The mechanism of action of 3-(5-Amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxo group can participate in various chemical reactions. These interactions can affect the activity of enzymes and other proteins, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-4-methyl-2-(thio)oxo-1,2-dihydropyridine-3,5-dicarbonitriles
- 2-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidine
- (2R,5S)-5-(4-amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxamide
Uniqueness
3-(5-Amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Biological Activity
3-(5-Amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanamide, also known by its CAS number 1514159-37-5, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.
The molecular formula of this compound is C9H13N3O2, with a molecular weight of 195.22 g/mol. The structure features a dihydropyridine core which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds related to the dihydropyridine structure exhibit significant antimicrobial properties. For instance, derivatives of dihydropyridine have shown effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa . The Minimum Inhibitory Concentration (MIC) values for these compounds can be as low as 0.21 µM, indicating strong antibacterial activity .
| Compound | MIC (µM) | Target Organisms |
|---|---|---|
| 3g | 0.21 | E. coli |
| 3g | 0.21 | P. aeruginosa |
Cytotoxicity
Cytotoxicity assays using the MTT method have been conducted to evaluate the effects of this compound on various cell lines. The results suggest that this compound exhibits selective cytotoxicity towards cancer cell lines while showing minimal toxicity to normal cells .
The biological activity of this compound can be attributed to its ability to interact with key enzymes involved in bacterial cell wall synthesis and DNA replication. Molecular docking studies have demonstrated that this compound forms strong interactions with target proteins such as MurD and DNA gyrase , which are critical for bacterial survival .
Study on Antimicrobial Properties
In a study published in MDPI, researchers synthesized several thiazolopyridine derivatives and evaluated their antimicrobial efficacy. Among these, the compound corresponding to the structure of this compound was highlighted for its potent activity against resistant strains of bacteria .
Pharmacokinetic Evaluation
Pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) have been assessed for this compound. The results indicate favorable drug-like characteristics, suggesting good bioavailability and metabolic stability .
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
3-(5-amino-4-methyl-2-oxopyridin-1-yl)propanamide |
InChI |
InChI=1S/C9H13N3O2/c1-6-4-9(14)12(5-7(6)10)3-2-8(11)13/h4-5H,2-3,10H2,1H3,(H2,11,13) |
InChI Key |
RZXGBKPMMORVBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C=C1N)CCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















